5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine
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Overview
Description
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial, antituberculosis, anti-inflammatory, and anticancer activities, making it a promising candidate for drug development.
Medicine: Its potential as an antihypertensive and anticonvulsant agent has been explored.
Industry: The compound is used in the development of pesticides and has applications in optics and electrochemistry.
Mechanism of Action
Target of Action
Similar compounds, such as thiadiazole derivatives, have been known to exhibit a broad spectrum of biological activities, including antimicrobial, antituberculosis, anti-inflammatory, and anticancer effects .
Mode of Action
It is likely that the compound interacts with its targets through the formation of covalent bonds, given the presence of the reactive thiadiazol group in its structure .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may interfere with various cellular processes, including cell division and protein synthesis .
Result of Action
Given the known biological activities of similar compounds, it can be inferred that the compound may exert cytotoxic effects, potentially leading to cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 3-bromobenzyl halides. This reaction can be carried out under ultrasound-assisted conditions to enhance the efficiency and yield of the product . The use of ultrasound has been shown to increase the reaction rate and improve the overall yield compared to conventional methods.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Comparison with Similar Compounds
Similar Compounds
5-(Benzylthio)-1,3,4-thiadiazol-2-amine: Similar structure but lacks the bromine atom in the benzyl group.
5-(4-Bromobenzyl)-1,3,4-oxadiazole-2-amine: Contains an oxadiazole ring instead of a thiadiazole ring.
5-(3-Nitrophenyl)-1,3,4-oxadiazole-2-amine: Contains a nitrophenyl group and an oxadiazole ring.
Uniqueness
The presence of the bromine atom in the benzyl group of 5-[(3-Bromobenzyl)thio]-1,3,4-thiadiazol-2-amine imparts unique chemical properties, such as increased reactivity in substitution reactions. Additionally, the thiadiazole ring contributes to its diverse biological activities, making it a versatile compound for various applications .
Properties
IUPAC Name |
5-[(3-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3S2/c10-7-3-1-2-6(4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMGFYMDYNENPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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